N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole class, characterized by a unique substitution pattern that includes a methoxyphenyl group. This compound is notable for its potential biological activities and applications in various scientific fields, including medicinal chemistry and materials science. The specific structure of this compound allows for distinct chemical properties, making it a subject of interest in research.
This compound can be sourced from chemical suppliers and is classified under the pyrazole derivatives, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. The International Union of Pure and Applied Chemistry name for this compound is N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine, with a molecular formula of C13H17N3O and a molecular weight of approximately 231.29 g/mol .
The synthesis of N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine typically involves multiple steps:
These methods can be optimized for yield and efficiency, particularly in industrial settings where large-scale production is necessary.
The molecular structure of N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine features:
The structure includes a methoxy group attached to a phenyl ring, which is further connected to the pyrazole moiety .
N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific biological targets. It may bind to enzymes or receptors, modulating their activity and leading to various therapeutic effects. For instance, it has been studied for potential anti-inflammatory and anticancer properties by inhibiting specific enzyme activities related to these conditions .
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine |
| InChI | InChI=1S/C13H17N3O/c1-10... |
| InChI Key | NTJFTICJWBKNJH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(N=C1)C)NCC2=CC=C(C=C2)OC |
These properties indicate that N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is a stable compound with potential solubility in organic solvents due to its methoxy group .
N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine has several scientific applications:
This compound's unique properties make it valuable in various research fields, contributing to advancements in chemistry and medicine.
CAS No.: 16899-07-3
CAS No.: 61081-59-2
CAS No.: 67707-87-3
CAS No.: